Home > Products > Screening Compounds P126460 > N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide
N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide - 1206992-82-6

N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide

Catalog Number: EVT-3183253
CAS Number: 1206992-82-6
Molecular Formula: C19H15ClN4O2
Molecular Weight: 366.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide [(R)-1a] []

Reference:

2. (4Z)-4-{methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one []

Reference:

3. 2-[amino]-N-(un/substituted-phenyl)acetamides []

Reference:

4. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)acetamide (III) []

Reference:

Overview

N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide is a synthetic organic compound that has gained attention in scientific research for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound's structure is characterized by the presence of a chlorophenyl group, a ureido linkage, and a picolinamide moiety, which contribute to its unique chemical properties and biological activities.

Source

This compound can be sourced from specialized chemical suppliers and is often used in research settings to explore its biological effects and potential therapeutic applications.

Classification

N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide belongs to the class of compounds known as amides, specifically those with ureido functionalities. Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N), which can participate in various chemical reactions due to their polar nature and ability to engage in hydrogen bonding.

Synthesis Analysis

Methods

The synthesis of N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide typically involves several steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-chlorophenyl isocyanate with 3-aminophenylpicolinamide under controlled conditions. The reaction is generally carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the ureido linkage.

Technical Details

  1. Reagents:
    • 2-Chlorophenyl isocyanate
    • 3-Aminophenylpicolinamide
    • Organic solvents (e.g., dichloromethane, tetrahydrofuran)
    • Base (e.g., triethylamine)
  2. Reaction Conditions:
    • The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of reactants to products.
  3. Purification:
    • The final product can be purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Molecular Structure Analysis

Structure

The molecular structure of N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide includes:

  • A picolinamide backbone, which contributes to its biological activity.
  • A chlorophenyl group that enhances lipophilicity and may influence interaction with biological targets.
  • A ureido functional group that plays a crucial role in its reactivity and binding affinity.

Data

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide can undergo several types of chemical reactions:

  • Oxidation: The methoxy group can be oxidized under specific conditions.
  • Reduction: If a nitro group is present, it can be reduced to an amine.
  • Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Technical Details

  1. Common Reagents for Reactions:
    • Oxidation: Potassium permanganate, chromium trioxide.
    • Reduction: Sodium borohydride, lithium aluminum hydride.
    • Substitution: Amines or thiols as nucleophiles, often with palladium catalysts.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data for this compound may vary based on purity but should be determined experimentally.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane; limited solubility in water due to hydrophobic character.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide .

Applications

N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide has potential applications in various scientific fields:

  • Medicinal Chemistry: Investigated for its antitumor properties and potential therapeutic effects against various cancers.
  • Pharmacology: Used in studies examining its interactions with biological targets, contributing to drug design efforts aimed at developing new anticancer agents .
  • Biochemistry: Explored for its role in modulating biochemical pathways associated with cell growth and apoptosis.

This compound exemplifies the intricate relationship between molecular structure and biological activity, making it a valuable subject for ongoing research in medicinal chemistry and drug development.

Introduction and Research Significance of N-(2-(3-(2-Chlorophenyl)ureido)phenyl)picolinamide

Structural Motifs and Target Engagement Profiles

The molecular architecture comprises three distinct domains that synergistically enable target engagement:

  • Picolinamide domain: The pyridine nitrogen and amide carbonyl form critical hydrogen bonds with kinase hinge regions, as demonstrated in Sorafenib (BAY 43-9006), where this moiety facilitates inhibition of VEGFR-2 and Raf kinases [3] [7]. Substituent variations at the pyridine 4-position significantly modulate kinase selectivity profiles.
  • Urea bridge: The -NHCONH- linker provides dual hydrogen-bond donor/acceptor capacity, enabling deep penetration into allosteric sites. In STING agonists like SINCRO (bearing picolinamide-urea hybrids), this motif induces interferon-β via STING pathway activation while maintaining cytotoxic activity [1].
  • 2-Chlorophenyl group: The halogenated aryl system enhances membrane permeability and promotes hydrophobic pocket binding. In mGluR4 positive allosteric modulators (e.g., [¹⁸F]ML128), analogous chlorophenyl-picolinamide conjugates achieve nanomolar receptor affinity [6].

Table 1: Documented Target Affinities of Structurally Related Picolinamide-Urea Hybrids

CompoundPrimary TargetsPotency (IC₅₀/Ki)Mechanistic Action
Sorafenib (BAY 43-9006)VEGFR-2, Raf kinases90 nM (VEGFR-2)ATP-competitive kinase inhibition
SINCRO (68)STING pathwayNot reportedSTING-dependent IFNβ induction
[¹⁸F]ML128mGluR4<100 nMPositive allosteric modulation
ASS234MAO-A/B, Cholinesterases5.2 nM (MAO-A)Multifunctional enzyme inhibition

Therapeutic Relevance in Oncological and Metabolic Disorders

Preclinical evidence positions this chemotype as a promising candidate for:

Oncological Applications:

  • Anti-angiogenesis: Structural analogs disrupt VEGFR-2 signaling, a critical pathway in tumor neovascularization. Quinazoline-urea hybrids (e.g., compound 5p) exhibit VEGFR-2 inhibition (IC₅₀ = 0.117 μM) comparable to Sorafenib (IC₅₀ = 0.069 μM), significantly reducing microvasculature density in in vivo models [3].
  • Proliferation suppression: Derivatives demonstrate potent cytotoxicity against hepatic (HepG2) and colorectal (HCT116) carcinomas. Triazole-urea hybrids (e.g., 2m') achieve selectivity indices 4.4-fold higher than Sorafenib in HepG2 cells, indicating tumor-selective cytotoxicity [9].
  • Metastasis modulation: Through carbonic anhydrase IX/XII inhibition, ureidocoumarin analogs (e.g., 5i) suppress extracellular acidification (Ki = 5.9–14.7 nM), impairing invasion mechanisms in hypoxic tumors [2].

Metabolic and Neurological Disorders:

  • Neurotransmitter regulation: Picolinamide derivatives serve as positron emission tomography (PET) ligands for metabotropic glutamate receptors. Fluorine-18 labeled analogs ([¹⁸F]15) enable non-invasive imaging of mGluR4 distribution in Parkinson’s disease models [6].
  • Enzyme inhibition: Multifunctional agents like ASS234 combine picolinamide with donepezil motifs, inhibiting monoamine oxidase (MAO-A IC₅₀ = 5.2 nM) and cholinesterases simultaneously, suggesting potential for Alzheimer’s disease management [1].

Table 2: Therapeutic Efficacy of Representative Analogs in Disease Models

Biological ActivityCompound ClassCell Line/ModelObserved Effect
Anti-proliferativeTriazole-urea hybridsHepG2IC₅₀ ≈ Sorafenib, SI = 14.7
VEGFR-2 inhibitionQuinazoline-urea hybridsMCF-7 >97% G1/S phase arrest (5p)
Carbonic anhydrase inhibitionUreidocoumarinsHCT116, MCF-7Ki = 5.9 nM (hCA XII)
mGluR4 modulation¹⁸F-picolinamide conjugatesRat brainSpecific hippocampus accumulation

Position within Urea-Based Pharmacological Agents

Urea-containing compounds represent approximately 15% of FDA-approved small-molecule drugs, with N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide occupying a distinctive niche:

  • Evolution from classical urea drugs: Unlike simple ureas (e.g., hydroxyurea), this hybrid incorporates heteroaromatic recognition elements that enable simultaneous engagement with polar kinase domains and hydrophobic allosteric pockets. This design principle mirrors Sorafenib’s clinical success in targeting multiple oncokinases [7].
  • Advantages over thiourea isosteres: Urea linkages demonstrate superior metabolic stability compared to thiourea analogs in carbonic anhydrase inhibitors (e.g., ureidocoumarin 5i vs thioureidocoumarins), enhancing in vivo half-lives [2]. The oxygen atom forms stronger hydrogen bonds with Asp1046 in VEGFR-2’s DFG motif than its sulfur counterpart [3].
  • Target versatility: While maintaining the urea pharmacophore’s signature hydrogen-bonding capacity, the picolinamide-chlorophenyl appendages confer target plasticity—enabling transitions between kinase inhibition (e.g., VEGFR-2), enzyme modulation (MAO), and receptor binding (mGluR4) through strategic substituent modifications [1] [6].

Research Gaps and Knowledge Deficiencies

Despite promising structural features, significant knowledge voids impede development:

  • Unclear metabolic fate: The impact of ortho-chlorophenyl substitution on cytochrome P450 metabolism remains undetermined, unlike the well-characterized para-chlorophenyl analogs in Sorafenib derivatives [7]. Potential epoxide formation at the chlorophenyl-picolinamide interface raises safety concerns requiring investigation.
  • Resistance mechanisms: Kinase-targeting analogs face emerging resistance pathways similar to Sorafenib, including ATP-binding site mutations (VEGFR-2 E885K) and compensatory signaling through platelet-derived growth factor receptors [3] [9].
  • Tumor selectivity deficit: STING-activating derivatives like SINCRO exhibit comparable activity in normal and cancerous cells, posing toxicity risks for clinical translation [1].
  • Underexplored target space: The compound’s potential against emerging targets like carbonic anhydrase XII (overexpressed in hypoxic tumors) remains experimentally unvalidated despite structural similarity to ureidocoumarin inhibitors [2].
  • Computational modeling gaps: Molecular dynamics simulations of urea linker flexibility during receptor binding are lacking, hindering rational optimization of conformational stability.

Objectives and Methodological Framework

Current research priorities aim to address existing deficiencies through:

  • Bioavailability optimization: Incorporating deuterated fluoromethyl groups (e.g., [¹⁸F]15 design) to enhance blood-brain barrier penetration for neurological applications while maintaining metabolic stability [6].
  • Resistance mitigation: Developing bifunctional hybrids that concurrently inhibit VEGFR-2 and carbonic anhydrase IX/XII, inspired by ureidocoumarin and quinazoline successes [2] [3].
  • Tumor-selective activation: Engineering pH-responsive prodrugs leveraging carbonic anhydrase overexpression in tumors, analogous to SLC-0111’s clinical development [2].
  • Advanced imaging tools: Synthesizing fluorine-18 or gallium-68 conjugates for quantitative PET imaging of target engagement, building on mGluR4 ligand methodologies [6].
  • Computational-guided design: Implementing free-energy perturbation calculations to optimize urea linker geometry for DFG motif binding (VEGFR-2) or STING pocket insertion, reducing empirical screening requirements.

Properties

CAS Number

1206992-82-6

Product Name

N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide

IUPAC Name

N-[2-[(2-chlorophenyl)carbamoylamino]phenyl]pyridine-2-carboxamide

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8

InChI

InChI=1S/C19H15ClN4O2/c20-13-7-1-2-8-14(13)23-19(26)24-16-10-4-3-9-15(16)22-18(25)17-11-5-6-12-21-17/h1-12H,(H,22,25)(H2,23,24,26)

InChI Key

QNWUQPQKIHLKSC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)NC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)NC3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.